2,5-dichloro-7-methoxyquinazolin-4(3H)-one
Overview
Description
2,5-dichloro-7-methoxyquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-7-methoxyquinazolin-4(3H)-one typically involves the reaction of appropriate substituted anilines with carbonyl compounds under specific conditions. For example, a common method might include:
Starting Materials: 2,5-dichloroaniline and 7-methoxybenzaldehyde.
Reaction Conditions: The reaction might be carried out in the presence of a catalyst such as acetic acid, under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-7-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxides.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Using nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce various functional groups at the halogen positions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-7-methoxyquinazolin-4(3H)-one would depend on its specific biological activity. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. This interaction might involve binding to the active site of an enzyme or blocking a receptor.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloroquinazoline: Lacks the methoxy group, which might affect its biological activity.
7-methoxyquinazoline: Lacks the chloro groups, which might influence its reactivity and interactions.
4(3H)-quinazolinone: The parent compound without any substitutions.
Uniqueness
2,5-dichloro-7-methoxyquinazolin-4(3H)-one is unique due to the presence of both chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other quinazoline derivatives.
Properties
IUPAC Name |
2,5-dichloro-7-methoxy-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-4-2-5(10)7-6(3-4)12-9(11)13-8(7)14/h2-3H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQULVZJHJMUBLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Cl)C(=O)NC(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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